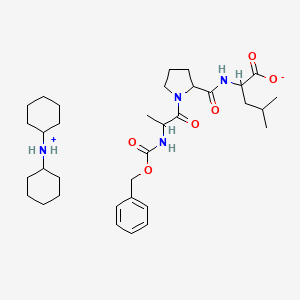

Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA

Description

Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA is a synthetic tripeptide derivative containing a carbobenzoxy (Cbz) protecting group, a dicyclohexylamine (DCHA) counterion, and three amino acid residues: DL-alanine (Ala), DL-proline (Pro), and DL-leucine (Leu). The Cbz group (benzyloxycarbonyl) is commonly used in peptide synthesis to protect amine functionalities during coupling reactions, while DCHA enhances solubility and stability in organic solvents. Its stereochemical complexity (DL-configuration) allows for structural versatility in drug discovery applications .

Properties

Molecular Formula |

C34H54N4O6 |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

dicyclohexylazanium;4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2 |

InChI Key |

BPZRECFZFZDXFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate typically involves several steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, as well as the formation of peptide bonds. Key steps may involve:

- Protection of the amino group using a benzyloxycarbonyl (Cbz) group.

- Formation of the pyrrolidine ring through cyclization reactions.

- Coupling of the protected amino acid derivatives to form the desired peptide bond.

- Deprotection of the Cbz group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated peptide synthesizers can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate has a wide range of scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.

Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Differences

Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA vs. Z-DL-Pro-OH

- Z-DL-Pro-OH (N-Cbz-DL-proline) Structure: A single proline residue with a Cbz group (CAS 5618-96-2). Molecular Formula: C₁₃H₁₅NO₄ (MW 249.26 g/mol). Key Properties:

- Boiling Point: 412.8°C (predicted).

- Solubility: Soluble in DMSO, methanol, and chloroform.

- Applications: Intermediate in peptide synthesis; lacks the tripeptide backbone and DCHA counterion. Bioactivity: Limited protease inhibition due to its simplicity .

This compound

- Structure : Tripeptide with Cbz protection, DCHA counterion.

- Molecular Formula : Estimated C₃₃H₅₃N₅O₇ (MW ~676.8 g/mol, excluding DCHA).

- Key Properties :

- Enhanced solubility in organic solvents (due to DCHA).

- Higher steric hindrance and conformational flexibility from multiple residues.

- Applications : Targeted protease inhibition, drug delivery systems, and chiral resolution studies.

This compound vs. H-DL-Pro-OH

- H-DL-Pro-OH (DL-Proline) Structure: Unprotected proline (CAS 609-36-9). Molecular Formula: C₅H₉NO₂ (MW 115.13 g/mol). Key Properties:

- Water-soluble, zwitterionic at physiological pH.

- No Cbz or DCHA modifications. Applications: Building block for peptides, cosmetics, and food additives .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | Z-DL-Pro-OH | H-DL-Pro-OH |

|---|---|---|---|

| Molecular Weight | ~676.8 g/mol (estimated) | 249.26 g/mol | 115.13 g/mol |

| Solubility | Soluble in DCM, THF, DMSO | Soluble in DMSO, MeOH | Water-soluble |

| Protection Groups | Cbz, DCHA | Cbz | None |

| Bioavailability | Low (due to size and hydrophobicity) | Moderate | High |

| Synthetic Accessibility | Complex (multiple coupling steps) | Moderate | Simple |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.